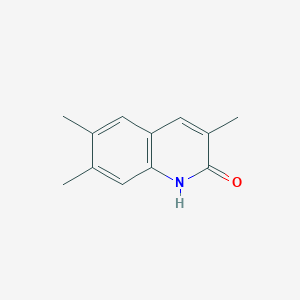
3,6,7-Trimethyl-1,2-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Mechanisms and Polymer Stabilization
One significant area of application for 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one derivatives is in the study of antioxidant mechanisms and the stabilization of polymers. For instance, the oxidation products of ethoxyquin, a closely related compound, have been studied to understand the mechanism of antioxidant action and its ecological responses in stabilized polymers. Such studies reveal the pathways through which these compounds are oxidized and the products formed, contributing to the development of more effective antioxidants for industrial applications (Taimr, Prusíková, & Pospíšil, 1991).
Photoinduced Proton Transfer
The role of steric hindrance in the photoinduced proton transfer from solvent to excited molecules of dihydroquinolines has been investigated. This research provides insights into the photolysis of dihydroquinoline derivatives in various solvents, offering valuable information for the development of photoresponsive materials (Nekipelova et al., 2006).
Synthesis and Chemical Behavior
The synthesis and chemical behavior of dihydroquinoline derivatives have been widely explored. For example, studies on the synthesis of authentic samples of dihydroquinolines and their infrared, ultraviolet, and N.M.R. spectra contribute to the understanding of their structural and chemical properties, facilitating the development of novel synthetic routes for these compounds (Tung, 1963).
Antidegradant Properties
The antidegradant properties of ethoxyquin and its derivatives, which share structural similarities with 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one, have been studied to enhance the longevity and performance of materials exposed to oxidative stress. These studies elucidate how these compounds deactivate radicals and thus prevent degradation, making them valuable for applications requiring prolonged material stability (Taimr, Smelhausová, & Prusíková, 1993).
Catalysis and Organic Synthesis
Ceric ammonium nitrate (CAN) has been shown to catalyze the one-pot synthesis of dihydroquinoline derivatives, demonstrating the utility of these compounds in facilitating efficient organic synthesis processes. This catalytic approach simplifies the production of dihydroquinoline-based compounds, expanding their potential applications in medicinal chemistry and beyond (Durgadas, Chatare, Mukkanti, & Pal, 2010).
Propriétés
IUPAC Name |
3,6,7-trimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-10-5-9(3)12(14)13-11(10)6-8(7)2/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZFMRSFCPKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,7-Trimethyl-1,2-dihydroquinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone](/img/structure/B2535592.png)
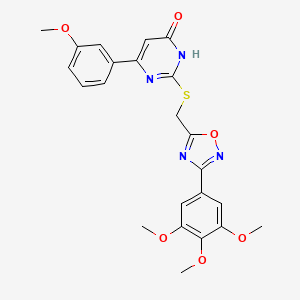
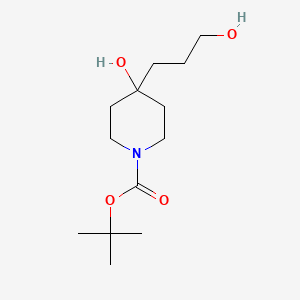
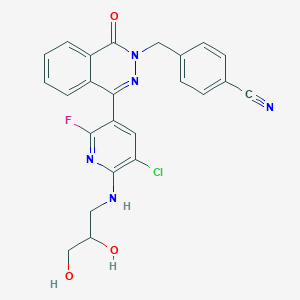
![8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2535597.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2535598.png)
![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2535599.png)
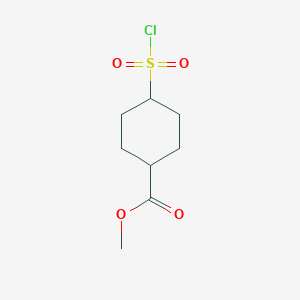
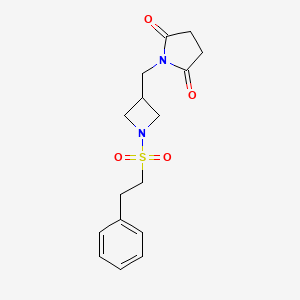

![N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2535608.png)
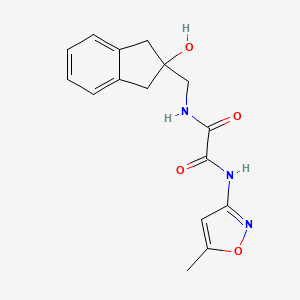
![N-(4-fluorophenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2535610.png)
![2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2535611.png)